![molecular formula C10H21NO B1517344 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol CAS No. 1092300-65-6](/img/structure/B1517344.png)
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol
Overview
Description
“2-[(4-Ethylcyclohexyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 1092300-65-6 . It has a molecular weight of 171.28 . The IUPAC name for this compound is 2-[(4-ethylcyclohexyl)amino]ethanol .
Molecular Structure Analysis
The InChI code for “2-[(4-Ethylcyclohexyl)amino]ethan-1-ol” is 1S/C10H21NO/c1-2-9-3-5-10(6-4-9)11-7-8-12/h9-12H,2-8H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil at room temperature .Scientific Research Applications
Peptide Chemistry
The 2-(diphenylphosphino)ethyl group, related to 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol, is utilized in peptide chemistry for carboxyl-protection of amino acids or peptides. This group is introduced through esterification and is stable under standard conditions for peptide synthesis. The deprotection occurs under mild conditions, illustrating the utility of this compound in peptide chemistry (Chantreux et al., 1984).
Polymer Chemistry
In polymer chemistry, derivatives of 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol, such as Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, have been oligomerized using enzymes like horseradish peroxidase as catalysts. This process occurs at room temperature, demonstrating the compound's significance in polymerization reactions (Pang et al., 2003).
Crystal Structure Analysis
In crystal structure analysis, derivatives of 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol, such as N,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine, have been synthesized and characterized. These compounds are studied for their intramolecular hydrogen bonding and crystal structure, showcasing their relevance in structural chemistry (Hakimi et al., 2013).
Biochemical Research
In biochemical research, compounds structurally related to 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol are used in the design of calcium indicators and buffers. These compounds, like BAPTA, are important for studying calcium dynamics in biological systems due to their high selectivity and fast response to calcium ions (Tsien, 1980).
Asymmetric Catalysis
2-Aminocyclohexanol derivatives, closely related to the compound of interest, are used in asymmetric catalysis. They have been resolved with high enantiomeric excess and used as ligands in reactions like asymmetric phenyl transfer and transfer hydrogenations, highlighting their role in stereoselective synthesis (Schiffers et al., 2006).
Medicinal Chemistry
In medicinal chemistry, similar compounds to 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol are synthesized for their potential as selective antagonists of neuroexcitatory amino acids. These lactones, derived from kainic acid, inhibit stimulation of Na+ fluxes induced by neuroexcitants, demonstrating their potential in neurological studies (Goldberg et al., 1983).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-[(4-ethylcyclohexyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)11-7-8-12/h9-12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAAXUFCMHOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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